Cas no 7351-08-8 (tetrangomycin)

tetrangomycin structure
Productnaam:tetrangomycin
tetrangomycin Chemische en fysische eigenschappen
Naam en identificatie
-
- tetrangomycin
- (+)-3,4-Dihydro-3,8-dihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione; AGN-PC-00F5XS; AC1L4OEJ; tetrangomycin; Benz(a)anthracene-1,7,12(2H)-trione, 3,4-dihydro-3,8-dihydroxy-3-methyl-, (+)-; NSC194616; BRN 1893000; AC1Q6NHI; Tetrangomycin; 3,8-dihydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione; 3,8-dihydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2h)-trione; rac-tetrangomycin;
- (-)-tetrangomycin
- CHEMBL1668772
- CHEBI:32211
- (3R)-3,8-dihydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
- (3R)-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
- (+)-3,4-Dihydro-3,8-dihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione
- Q27114829
- (+)-3,4-dihydro-3,8-dihydroxy-3-methylbenz(a)anthracene- 1,7,12(2H)-trione
- BRN 1893000
- MEGxm0_000347
- ACon1_000147
- ACon0_000559
- 3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
- NSC-194616
- Benz(a)anthracene-1,7,12(2H)-trione, 3,4-dihydro-3,8-dihydroxy-3-methyl-, (+)-
- NCGC00180837-01
- BRD-A73903354-001-01-4
- NCGC00180837-02!3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
- NSC194616
- DTXSID80994271
- 7351-08-8
- SCHEMBL26203061
- 3,8-dihydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2h)-trione
- AKOS040734442
-
- Inchi: InChI=1S/C19H14O5/c1-19(24)7-9-5-6-11-16(14(9)13(21)8-19)18(23)10-3-2-4-12(20)15(10)17(11)22/h2-6,20,24H,7-8H2,1H3/t19-/m1/s1
- InChI-sleutel: UGEKKXLEYACFTD-LJQANCHMSA-N
- LACHT: CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O
Berekende eigenschappen
- Exacte massa: 322.08412
- Monoisotopische massa: 322.08412354g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 0
- Complexiteit: 599
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 91.7Ų
- XLogP3: 2.4
Experimentele eigenschappen
- Dichtheid: 1.2130 (rough estimate)
- Smeltpunt: 183°C
- Kookpunt: 380.94°C (rough estimate)
- Brekindex: 1.6120 (estimate)
- PSA: 91.67
tetrangomycin Gerelateerde literatuur
-
Madan K. Kharel,Pallab Pahari,Micah D. Shepherd,Nidhi Tibrewal,S. Eric Nybo,Khaled A. Shaaban,Jürgen Rohr Nat. Prod. Rep. 2012 29 264
-
Dylan Wilkinson,Giacomo Cioncoloni,Mark D. Symes,G?tz Bucher RSC Adv. 2020 10 38004
-
Andrey A. Mikhaylov,Viktoria A. Ikonnikova,Pavel N. Solyev Nat. Prod. Rep. 2021 38 1506
-
Jung Wha Kim,Yun Kwon,Sunghee Bang,Ha Eun Kwon,Sunwoo Park,Yeonhee Lee,Stephen T. Deyrup,Gwonhwa Song,Dongho Lee,Hwang-Soo Joo,Sang Hee Shim Org. Biomol. Chem. 2020 18 8443
-
Sherif I. Elshahawi,Khaled A. Shaaban,Madan K. Kharel,Jon S. Thorson Chem. Soc. Rev. 2015 44 7591
7351-08-8 (tetrangomycin) Gerelateerde producten
- 117620-87-8(MM 47755)
- 14298-31-8(Praseodymium(III) phosphate)
- 1242248-75-4(Diethyl-12-azidododecylphosphonate)
- 946207-12-1(1-(3-chlorobenzenesulfonyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 201152-47-8(boc-phg-osu)
- 1065485-12-2(3-[[(6-Chloro-3-pyridazinyl)amino]methyl]-1-piperidinecarboxylic acid tert-butyl ester)
- 400786-17-6(4,5-Dimethoxy-2-{(propan-2-yl)carbamoylamino}benzoic Acid)
- 515845-58-6(QUINOLINE, 6-FLUORO-4-METHYL-2-(TRIFLUOROMETHYL)-)
- 1291487-56-3(3-Amino-4-benzo[1,3]dioxol-5-yl-1-(4-chloro-phenyl)-azetidin-2-one)
- 1379220-74-2((2,4-Difluoro-6-methylphenyl)methanol)
Aanbevolen leveranciers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

Minglong (Xianning) Medicine Co., Ltd.
Goudlid
CN Leverancier
Bulk

Hubei Changfu Chemical Co., Ltd.
Goudlid
CN Leverancier
Bulk

Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie

Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
CN Leverancier
Reagentie
